5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Overview
Description
5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a chloromethyl group at the 5-position and a thiophen-2-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine typically involves the reaction of 2-thiophenylpyrimidine with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Major Products
Nucleophilic substitution: Formation of azidomethyl, thiomethyl, or alkoxymethyl derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other protein targets.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers due to its conjugated system.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets and pathways involved can vary but often include kinases, proteases, and other critical enzymes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)pyrimidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Bromomethyl)-2-(thiophen-2-yl)pyrimidine: Similar structure but with a bromomethyl group, which can undergo similar reactions but with different reactivity.
5-(Chloromethyl)-2-(furan-2-yl)pyrimidine: Contains a furan ring instead of a thiophene ring, affecting its electronic properties and reactivity.
Uniqueness
5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine is unique due to the presence of both the chloromethyl and thiophen-2-yl groups, which confer specific reactivity and electronic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(chloromethyl)-2-thiophen-2-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-4-7-5-11-9(12-6-7)8-2-1-3-13-8/h1-3,5-6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGUDWOIHDHRCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640436 | |
Record name | 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-78-0 | |
Record name | 5-(Chloromethyl)-2-(2-thienyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926921-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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